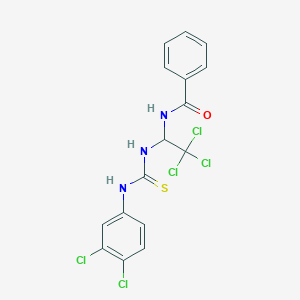
N-(2,2,2-Trichloro-1-(3-(3,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid ist eine komplexe organische Verbindung, die einen Benzamid-Kern mit verschiedenen Substituenten aufweist, darunter Trichlor-, Dichlorphenyl- und Thioureidogruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:
Bildung des Thioureido-Zwischenprodukts: Dies kann durch Reaktion eines geeigneten Isothiocyanats mit einem Amin erreicht werden.
Einführung der Trichlorethylgruppe: Dieser Schritt könnte die Verwendung von Trichloracetylchlorid in Gegenwart einer Base beinhalten.
Kupplung mit Benzamid: Der letzte Schritt könnte die Kupplung des Zwischenprodukts mit einem Benzamidderivat unter geeigneten Bedingungen beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen beinhaltet häufig die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Dies könnte die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid könnten verwendet werden.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen könnten möglich sein, abhängig von den spezifischen Substituenten und Reaktionsbedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat oder andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Halogenierungsmittel, Nukleophile oder Elektrophile.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen könnte.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid könnte verschiedene wissenschaftliche Forschungsanwendungen haben, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese.
Biologie: Potenzielle Verwendung als biochemische Sonde oder Inhibitor.
Medizin: Untersuchung seiner pharmakologischen Eigenschaften für potenzielle therapeutische Anwendungen.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle umfassen, was zu einer Modulation biologischer Pfade führt. Detaillierte Studien wären erforderlich, um diese Mechanismen zu entschlüsseln.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichloro-1-(3-(3,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(3,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid: Einzigartig aufgrund seiner spezifischen Substituenten und Struktur.
Andere Thioureido-Verbindungen: Ähnlich in der Thioureidogruppe, unterscheiden sich aber in anderen Substituenten.
Andere Benzamidderivate: Ähnlich im Benzamid-Kern, unterscheiden sich aber in anderen Substituenten.
Einzigartigkeit
Die Einzigartigkeit von N-(2,2,2-Trichlor-1-(3-(3,4-Dichlor-phenyl)-thioureido)-ethyl)-benzamid liegt in seiner spezifischen Kombination von Substituenten, die einzigartige chemische und biologische Eigenschaften verleihen könnten.
Eigenschaften
Molekularformel |
C16H12Cl5N3OS |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl5N3OS/c17-11-7-6-10(8-12(11)18)22-15(26)24-14(16(19,20)21)23-13(25)9-4-2-1-3-5-9/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI-Schlüssel |
XEVBJIUFOGKGCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

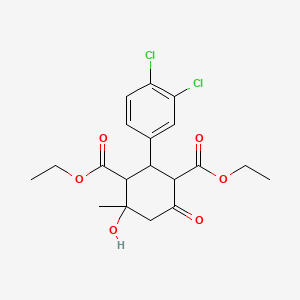
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
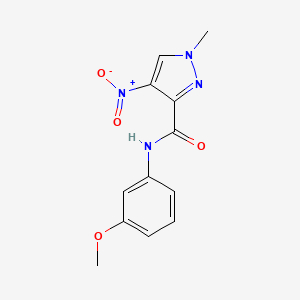
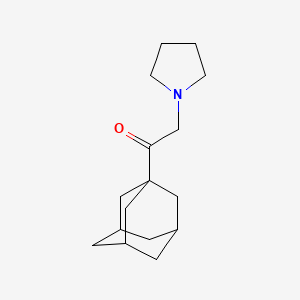
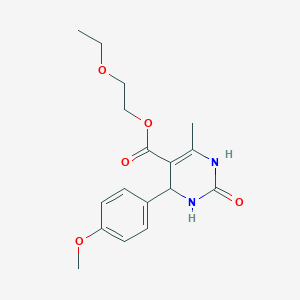
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
